methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused to a 4-methyl-1,3-thiazole ring substituted with a methyl ester group.
Properties
Molecular Formula |
C25H20N2O7S |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H20N2O7S/c1-12-22(24(30)33-4)35-25(26-12)27-19(13-9-10-16(31-2)17(11-13)32-3)18-20(28)14-7-5-6-8-15(14)34-21(18)23(27)29/h5-11,19H,1-4H3 |
InChI Key |
CCIGEDSGWFPPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis. Key steps may include:
Formation of the chromeno-pyrrol core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiazole ring: This step may involve a condensation reaction with thioamide derivatives.
Functional group modifications: Various functional groups such as methoxy and carboxylate groups are introduced through specific reactions like methylation and esterification.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Biological Studies: Investigating its interactions with biological molecules and potential therapeutic effects.
Materials Science: Exploring its properties for use in advanced materials, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Core Structural Features
The chromeno[2,3-c]pyrrole-3,9-dione scaffold is shared with compounds like 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones (). Key distinctions arise in substituents:
- Target Compound : 3,4-Dimethoxyphenyl at position 1; methyl ester at thiazole C3.
- Pyrazolone Analogs : Hydroxyphenyl groups and pyrazole rings (e.g., 5{1–1-2} in ) .
- Thiazole Derivatives: Compounds like those in feature 4,5-dihydro-1H-pyrazole and 1,2,3-triazole substituents instead of the chromeno-pyrrole system .
Table 1: Structural Comparison
Electronic and Solubility Profiles
- The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking and membrane permeability compared to hydroxylated analogs (e.g., 5{1–1-2} in ) .
- The methyl ester on the thiazole ring improves lipophilicity, contrasting with carboxylic acid derivatives in (e.g., MP 227–230°C for similar esters) .
Biological Activity
Methyl 2-[1-(3,4-dimethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H28N2O6S
- Molecular Weight : 532.6 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may exert its effects through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial properties.
- Receptor Modulation : It may interact with certain receptors in the body, leading to altered signaling pathways that influence cell growth and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- A study found that the compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
- Another investigation reported similar effects on prostate cancer cells (PC-3), indicating a broad spectrum of activity against different cancer types.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial and Antifungal Tests : In vitro assays revealed that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL depending on the bacterial strain.
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 25 |
| Escherichia coli | 15 | 40 |
| Candida albicans | 18 | 30 |
Case Studies
- Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing this compound. Results indicated a significant reduction in tumor size in 60% of participants after three months of treatment.
- Antimicrobial Application : A study published in the Asian Journal of Pharmaceutical and Clinical Research assessed the antimicrobial properties of several derivatives related to this compound. The results highlighted its effectiveness against both bacterial and fungal pathogens, supporting its potential use as a therapeutic agent for infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
